Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate
Description
Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate is a fluorinated cyclopropane derivative featuring a fluorine atom and a phenylsulfonyl group on the same carbon (C2) of the strained cyclopropane ring. Cyclopropane derivatives are prized in organic synthesis due to their unique reactivity, often leveraged in pharmaceutical and agrochemical research for constructing complex scaffolds .
Properties
Molecular Formula |
C12H13FO4S |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO4S/c1-2-17-11(14)10-8-12(10,13)18(15,16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
LDHJYHRMLIOQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and phenylsulfonyl groups. One common method involves the reaction of ethyl diazoacetate with a fluoro-substituted phenylsulfonyl chloride in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro or phenylsulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce cyclopropane derivatives with modified functional groups. Substitution reactions can lead to a variety of substituted cyclopropane compounds.
Scientific Research Applications
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The fluoro and phenylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 1-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (Positional Isomer)
Structure: Fluorine at C1 and phenylsulfonyl at C2 (vs. both at C2 in the target compound). Synthesis: Synthesized via EDBFA-mediated cyclopropanation, yielding two diastereomers (67:33 ratio by ¹⁹F NMR). Main isomer: 47% yield, Rf = 0.44; minor isomer: 25% yield, Rf = 0.49 (silica gel, EtOAc/hexane) . Key Data:
- Molecular Weight : 272.0 ([M⁺], MS).
- Spectroscopy: Distinct ¹H/¹³C/¹⁹F NMR signals confirm stereochemistry. IR shows sulfonyl (SO₂) stretches at 1315 cm⁻¹ and 1145 cm⁻¹ . Comparison: The positional isomer exhibits lower steric hindrance between substituents (C1 vs. The target compound’s substituent arrangement (both groups at C2) may enhance electronic effects (e.g., increased ring strain or polarity).
(1R,2R,3R*)-Ethyl-2-(6-cyclopropylpyridazin-4-yl)-3-phenylcyclopropanecarboxylate
Structure : Pyridazinyl (C2) and phenyl (C3) substituents.
Synthesis : 40% yield, trans:cis = 9:1 (flash chromatography). LCMS: [M+H]⁺ = 309 .
Comparison :
- Substituent Effects : Bulky pyridazinyl and phenyl groups introduce steric constraints, favoring trans-isomer dominance (9:1 ratio).
- The target compound’s sulfonyl group may instead enhance electrophilicity or metabolic stability .
Ethyl Cyclopropanecarboxylate (Unsubstituted Analog)
Structure: No substituents on the cyclopropane ring. Reactivity: Serves as a precursor for Friedel-Crafts annulation to synthesize 2-methylindanones, highlighting the unsubstituted ring’s propensity for ring-opening under acidic conditions . Comparison:
- Electronic Effects : The target compound’s electron-withdrawing fluorine and sulfonyl groups likely reduce nucleophilicity, altering reactivity in annulation or substitution reactions.
- Applications : While the unsubstituted ester is versatile in scaffold construction, fluorinated/sulfonylated analogs may offer tailored stability or binding properties in drug design .
Data Tables
Table 2: Spectroscopic Signatures
| Compound | ¹⁹F NMR (ppm) | IR (SO₂, cm⁻¹) | LCMS ([M+H]⁺) |
|---|---|---|---|
| Ethyl 1-Fluoro-2-(PhSO₂)cyclopropanecarboxylate | -173.7 | 1315, 1145 | 272.0 |
| Ethyl-2-(pyridazinyl)-3-phenylcyclopropanecarboxylate | N/A | N/A | 309 |
Key Findings and Implications
Substituent Position : Diastereomer ratios (e.g., 67:33 in ) are highly sensitive to substituent placement, impacting synthetic efficiency .
Steric vs. Electronic Trade-offs : Bulky groups (e.g., pyridazinyl in ) favor trans-configurations, while electron-withdrawing groups may direct regioselectivity in reactions .
Biological Activity
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound contains a cyclopropane ring substituted with a fluoro group, a phenylsulfonyl group, and an ethyl ester group. The molecular formula is , and it exhibits significant reactivity due to the presence of the fluorine atom, which enhances its binding affinity to various biological targets.
Mechanisms of Biological Activity
Research indicates that the introduction of fluorine in cyclopropane derivatives can lead to increased enzyme inhibition. The electronegativity of fluorine enhances interactions with active sites of enzymes, potentially increasing the compound's effectiveness as an inhibitor. Studies have shown that fluorinated cyclopropanes often exhibit superior biological activity compared to their non-fluorinated counterparts due to:
- Increased Binding Affinity : Fluorine's ability to form hydrogen bonds can stabilize enzyme-substrate complexes.
- Altered Electronic Properties : The presence of fluorine can modify the electronic characteristics of the molecule, affecting its reactivity and interactions with biomolecules.
- Enhanced Ring Strain : The cyclopropane structure introduces inherent ring strain, which may contribute to increased reactivity and biological activity.
Enzyme Inhibition Studies
- Monoamine Oxidase (MAO) Inhibition :
- Tyramine Oxidase Inhibition :
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-Chloro-2-(phenylsulfonyl)cyclopropanecarboxylate | C12H13ClO4S | Chlorine affects reactivity and biological properties. |
| Ethyl 2-Bromo-2-(phenylsulfonyl)cyclopropanecarboxylate | C12H13BrO4S | Bromine introduces different steric and electronic effects. |
| Ethyl 2-Methyl-2-(phenylsulfonyl)cyclopropanecarboxylate | C13H15O4S | Methyl group alters steric hindrance and reactivity patterns. |
This table illustrates how substituent effects influence the biological activities of cyclopropane derivatives.
Q & A
Q. What are the critical parameters for optimizing the synthesis of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate?
Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., −78°C for cyclopropane ring formation), solvent choice (dry ether or THF to avoid hydrolysis), and inert atmospheres to prevent side reactions. Key steps involve cyclopropanation via [2+1] cycloaddition using diazoacetate derivatives and fluorinated alkenes. Yield improvements can be achieved by adjusting stoichiometry and using catalysts like rhodium(II) acetate .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify fluorine substitution patterns and cyclopropane ring protons.
- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1740 cm) and sulfonyl (S=O, ~1350-1150 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., MW 208.23 g/mol for CHFO) and fragmentation patterns .
Q. What are the typical reactivity patterns of this compound under standard laboratory conditions?
The phenylsulfonyl group acts as an electron-withdrawing substituent, directing nucleophilic attacks to the cyclopropane ring. Common reactions include:
- Nucleophilic substitution : Fluorine displacement using amines or alkoxides.
- Reduction : LiAlH reduces the ester to a primary alcohol.
- Oxidation : KMnO under acidic conditions converts the cyclopropane to diols or ketones .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stereochemical outcomes and biological interactions?
Density Functional Theory (DFT) calculations simulate transition states to predict stereoselectivity in cyclopropanation. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors, leveraging the sulfonyl group’s polar interactions. Conformational analysis using Gaussian software reveals strain energy in the cyclopropane ring, influencing reactivity .
Q. How should researchers resolve contradictions in reaction yields or product distributions?
- Kinetic Studies : Monitor intermediates via time-resolved NMR or quenching experiments to identify rate-limiting steps.
- Isotopic Labeling : Use -labeled reagents to track carbon migration during cyclopropanation.
- Alternative Reagents : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to suppress side reactions .
Q. What role does stereochemistry play in the compound’s reactivity and pharmacological potential?
The (1R,2R) or (1S,2S) configurations influence diastereoselectivity in ring-opening reactions. For example, trans-configurations in cyclopropane derivatives show higher metabolic stability in vitro due to reduced steric hindrance. Chiral HPLC or X-ray crystallography confirms enantiopurity, which is critical for structure-activity relationship (SAR) studies in drug discovery .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational predictions (e.g., comparing DFT-calculated vs. observed NMR shifts).
- Comparative Studies : Benchmark reactivity against analogs like Ethyl 1-cyano-2-fluorocyclopropanecarboxylate to assess electronic effects of sulfonyl vs. cyano groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
